molecular formula C22H27N3O3S B4628908 N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-(4-ISOPROPYLPHENYL)-4-METHOXY-1-BENZENESULFONAMIDE

N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-(4-ISOPROPYLPHENYL)-4-METHOXY-1-BENZENESULFONAMIDE

Cat. No.: B4628908
M. Wt: 413.5 g/mol
InChI Key: VPGKXUVJRHSBPF-UHFFFAOYSA-N
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Description

N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-(4-ISOPROPYLPHENYL)-4-METHOXY-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by its unique structure, which includes an ethyl group attached to the pyrazole ring, an isopropylphenyl group, and a methoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-(4-ISOPROPYLPHENYL)-4-METHOXY-1-BENZENESULFONAMIDE typically involves multi-step reactions. One common method includes the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process often includes the use of catalysts and solvents to facilitate the reactions and optimize the conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-(4-ISOPROPYLPHENYL)-4-METHOXY-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N1-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-(4-ISOPROPYLPHENYL)-4-METHOXY-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Properties

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-4-methoxy-N-(4-propan-2-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-5-24-15-14-19(23-24)16-25(20-8-6-18(7-9-20)17(2)3)29(26,27)22-12-10-21(28-4)11-13-22/h6-15,17H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGKXUVJRHSBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-(4-ISOPROPYLPHENYL)-4-METHOXY-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-(4-ISOPROPYLPHENYL)-4-METHOXY-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-(4-ISOPROPYLPHENYL)-4-METHOXY-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-(4-ISOPROPYLPHENYL)-4-METHOXY-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-(4-ISOPROPYLPHENYL)-4-METHOXY-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-(4-ISOPROPYLPHENYL)-4-METHOXY-1-BENZENESULFONAMIDE

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